Cas no 2248411-82-5 (3,5-Dichloro-4-(difluoromethyl)benzoic acid)

3,5-Dichloro-4-(difluoromethyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3,5-Dichloro-4-(difluoromethyl)benzoic acid
- EN300-6510348
- 2248411-82-5
-
- インチ: 1S/C8H4Cl2F2O2/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,7H,(H,13,14)
- InChIKey: LJPNTAZLBBNOHW-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=O)O)C=C(C=1C(F)F)Cl
計算された属性
- 精确分子量: 239.9556411g/mol
- 同位素质量: 239.9556411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 213
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 37.3Ų
3,5-Dichloro-4-(difluoromethyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6510348-0.05g |
3,5-dichloro-4-(difluoromethyl)benzoic acid |
2248411-82-5 | 95.0% | 0.05g |
$707.0 | 2025-03-14 | |
Enamine | EN300-6510348-2.5g |
3,5-dichloro-4-(difluoromethyl)benzoic acid |
2248411-82-5 | 95.0% | 2.5g |
$1650.0 | 2025-03-14 | |
Enamine | EN300-6510348-5.0g |
3,5-dichloro-4-(difluoromethyl)benzoic acid |
2248411-82-5 | 95.0% | 5.0g |
$2443.0 | 2025-03-14 | |
Enamine | EN300-6510348-10.0g |
3,5-dichloro-4-(difluoromethyl)benzoic acid |
2248411-82-5 | 95.0% | 10.0g |
$3622.0 | 2025-03-14 | |
Enamine | EN300-6510348-0.25g |
3,5-dichloro-4-(difluoromethyl)benzoic acid |
2248411-82-5 | 95.0% | 0.25g |
$774.0 | 2025-03-14 | |
Enamine | EN300-6510348-1.0g |
3,5-dichloro-4-(difluoromethyl)benzoic acid |
2248411-82-5 | 95.0% | 1.0g |
$842.0 | 2025-03-14 | |
Enamine | EN300-6510348-0.5g |
3,5-dichloro-4-(difluoromethyl)benzoic acid |
2248411-82-5 | 95.0% | 0.5g |
$809.0 | 2025-03-14 | |
Enamine | EN300-6510348-0.1g |
3,5-dichloro-4-(difluoromethyl)benzoic acid |
2248411-82-5 | 95.0% | 0.1g |
$741.0 | 2025-03-14 |
3,5-Dichloro-4-(difluoromethyl)benzoic acid 関連文献
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
3,5-Dichloro-4-(difluoromethyl)benzoic acidに関する追加情報
3,5-Dichloro-4-(difluoromethyl)benzoic Acid: A Comprehensive Overview
The compound 3,5-Dichloro-4-(difluoromethyl)benzoic Acid (CAS No. 2248411-82-5) is a significant organic compound with a diverse range of applications in the chemical and pharmaceutical industries. This compound is characterized by its unique structure, which includes a benzoic acid backbone substituted with chlorine atoms at the 3 and 5 positions and a difluoromethyl group at the 4 position. The presence of these substituents imparts distinctive chemical properties, making it a valuable molecule for various research and industrial purposes.
Recent studies have highlighted the potential of 3,5-Dichloro-4-(difluoromethyl)benzoic Acid in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and anticancer agents. The substitution pattern of this compound allows for fine-tuning of its pharmacokinetic properties, making it an attractive candidate for medicinal chemistry applications.
In terms of synthesis, 3,5-Dichloro-4-(difluoromethyl)benzoic Acid can be prepared through a variety of methods, including electrophilic aromatic substitution and coupling reactions. One notable approach involves the Friedel-Crafts acylation reaction, where the benzoic acid derivative is formed by reacting chlorobenzene derivatives with appropriate acylating agents. The use of difluoromethylation reagents has also been explored to introduce the difluoromethyl group at the 4 position.
The physical properties of 3,5-Dichloro-4-(difluoromethyl)benzoic Acid are well-documented. It is a crystalline solid with a melting point of approximately 180°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic synthesis reactions and analytical techniques.
One of the most promising areas of research involving 3,5-Dichloro-4-(difluoromethyl)benzoic Acid is its application in materials science. Scientists have investigated its potential as a building block for advanced materials such as polymers and coordination compounds. For instance, its ability to form hydrogen bonds has been leveraged to create self-assembled monolayers with unique mechanical and electronic properties.
Moreover, 3,5-Dichloro-4-(difluoromethyl)benzoic Acid has shown potential in environmental chemistry. Studies have demonstrated its effectiveness as a chelating agent for heavy metals, offering a sustainable solution for water purification applications. Its ability to form stable complexes with metal ions makes it a valuable tool in remediation technologies.
In conclusion, 3,5-Dichloro-4-(difluoromethyl)benzoic Acid (CAS No. 2248411-82-5) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and chemical properties make it an essential molecule for both academic research and industrial innovation. As ongoing studies continue to uncover new uses and improvements in its synthesis and application methods, this compound is poised to play an even more significant role in the advancement of science and technology.
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